Aldosterone 21-sulfate (sodium salt)
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Overview
Description
Aldosterone 21-sulfate (sodium salt) is a metabolite of the steroid hormone aldosterone. Aldosterone is a mineralocorticoid hormone produced by the adrenal cortex, which plays a crucial role in regulating sodium and potassium levels in the body. Aldosterone 21-sulfate (sodium salt) is known for its mineralocorticoid activity, although it is significantly less potent than aldosterone itself .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aldosterone 21-sulfate (sodium salt) involves the sulfation of aldosterone. This process typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 21-hydroxy position of aldosterone .
Industrial Production Methods
Industrial production of aldosterone 21-sulfate (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and purified to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Aldosterone 21-sulfate (sodium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized metabolites, while reduction can regenerate the parent aldosterone .
Scientific Research Applications
Aldosterone 21-sulfate (sodium salt) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of aldosterone metabolites.
Biology: The compound is studied for its role in mineralocorticoid activity and its effects on sodium and potassium balance.
Medicine: Research focuses on its potential implications in conditions related to aldosterone dysregulation, such as hypertension and heart failure.
Industry: It is used in the development of diagnostic assays and as a quality control standard in pharmaceutical manufacturing
Mechanism of Action
Aldosterone 21-sulfate (sodium salt) exerts its effects by binding to mineralocorticoid receptors in the kidney. This binding increases the permeability of the apical membrane to sodium and potassium, leading to increased sodium reabsorption and potassium excretion. The compound also influences the activity of the sodium-potassium pump, which further regulates electrolyte balance .
Comparison with Similar Compounds
Similar Compounds
Aldosterone: The parent compound with higher mineralocorticoid activity.
Corticosterone: Another mineralocorticoid with similar but distinct physiological effects.
Deoxycorticosterone: A precursor in the biosynthesis of aldosterone with mineralocorticoid activity
Uniqueness
Aldosterone 21-sulfate (sodium salt) is unique due to its specific sulfation at the 21-hydroxy position, which significantly reduces its mineralocorticoid activity compared to aldosterone. This modification allows for distinct research applications, particularly in studying the metabolism and regulation of aldosterone .
Properties
Molecular Formula |
C21H28NaO8S+ |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
sodium;[2-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H28O8S.Na/c1-20-7-6-13(23)8-12(20)2-3-14-15-4-5-16(18(25)10-29-30(26,27)28)21(15,11-22)9-17(24)19(14)20;/h8,11,14-17,19,24H,2-7,9-10H2,1H3,(H,26,27,28);/q;+1/t14-,15-,16+,17-,19+,20-,21+;/m0./s1 |
InChI Key |
ALXNHVWPFHZLEW-BXPDFGANSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COS(=O)(=O)O)C=O)O.[Na+] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C=O)O.[Na+] |
Origin of Product |
United States |
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